Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Nitro Group: Nitration of the benzodioxole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to increase reaction rates.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, ethanol.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrolysis of Ester: Formation of the carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group may play a role in redox reactions, while the quinoline core can interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: can be compared with other quinoline derivatives, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H24N2O7 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O7/c1-5-29-21(26)18-11(2)23-13-8-22(3,4)9-15(25)20(13)19(18)12-6-16-17(31-10-30-16)7-14(12)24(27)28/h6-7,19,23H,5,8-10H2,1-4H3 |
InChI Key |
AJPZQZSDRCNVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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